molecular formula C8H10F2O B6608794 1,1-difluoro-5-methylspiro[2.3]hexane-5-carbaldehyde, Mixture of diastereomers CAS No. 2866334-33-8

1,1-difluoro-5-methylspiro[2.3]hexane-5-carbaldehyde, Mixture of diastereomers

Cat. No.: B6608794
CAS No.: 2866334-33-8
M. Wt: 160.16 g/mol
InChI Key: UXBRLXQBMWSDNK-UHFFFAOYSA-N
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Description

1,1-Difluoro-5-methylspiro[2.3]hexane-5-carbaldehyde is a spirocyclic aldehyde characterized by a unique bicyclic framework incorporating a spiro[2.3]hexane core, a methyl substituent at position 5, and two fluorine atoms at position 1. The molecule exists as a mixture of diastereomers due to stereochemical variations at the spiro junction and the aldehyde-bearing carbon. This compound’s structural complexity necessitates advanced analytical techniques for stereochemical elucidation and comparative studies with analogous spirocyclic or fluorinated derivatives.

Properties

IUPAC Name

2,2-difluoro-5-methylspiro[2.3]hexane-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2O/c1-6(5-11)2-7(3-6)4-8(7,9)10/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBRLXQBMWSDNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(C1)CC2(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1-difluoro-5-methylspiro[23]hexane-5-carbaldehyde typically involves multiple steps, starting with the construction of the spirocyclic core One common approach is to start with a suitable precursor such as a cyclohexanone derivative, which undergoes a series of reactions including fluorination, methylation, and cyclization to form the spirocyclic structure

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The aldehyde group in this compound can undergo oxidation reactions to form carboxylic acids.

  • Reduction: The difluoro group can be reduced to form hydroxyl groups.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group or the spirocyclic carbon atoms can be substituted with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Nucleophiles like amines or alcohols, and suitable solvents and temperatures are used to facilitate substitution reactions.

Major Products Formed:

  • Oxidation: 1,1-Difluoro-5-methylspiro[2.3]hexane-5-carboxylic acid.

  • Reduction: 1,1-Difluoro-5-methylspiro[2.3]hexane-5-ol.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1-Difluoro-5-methylspiro[2

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound may serve as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways.

  • Medicine: It could be explored for its therapeutic potential, particularly in the development of new drugs.

  • Industry: Its unique structure makes it useful in material science for the creation of novel polymers or coatings.

Mechanism of Action

The mechanism by which 1,1-difluoro-5-methylspiro[2.3]hexane-5-carbaldehyde exerts its effects depends on its specific application. For example, in biochemical studies, it might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spiro[2.3]hexane Derivatives

The parent compound, spiro[2.3]hexane-5-carbaldehyde (CID 86767860), shares the spiro[2.3]hexane framework but lacks the 1,1-difluoro and 5-methyl substituents. Key differences include:

Property 1,1-Difluoro-5-methylspiro[2.3]hexane-5-carbaldehyde Spiro[2.3]hexane-5-carbaldehyde
Molecular Formula C₈H₁₀F₂O C₇H₁₀O
Predicted CCS (Ų, [M+H]+) Not reported 122.5
Functional Groups Aldehyde, difluoro, methyl Aldehyde
Diastereomer Complexity Mixture of multiple diastereomers Single stereoisomer (no data on diastereomers)

Diastereomer Ratios and Separation Challenges

The synthesis of 1,1-difluoro-5-methylspiro[2.3]hexane-5-carbaldehyde likely yields a mixture of diastereomers with ratios dependent on reaction conditions. Similar compounds, such as SN38 derivatives, exhibit diastereomeric ratios between 1:1 and 4:1, with separation often deferred until later stages due to overlapping physical properties . Chromatographic separation of cis/trans diastereomers (e.g., HIF-2α inhibitor PT2977) has been achieved using silica gel, though efficiency varies with substituent electronic effects . For the target compound, fluorine’s electronegativity may complicate separation, necessitating advanced techniques like chiral HPLC or crystallization.

Stereochemical Analysis and Conflicting Assignments

Key Comparative Data Tables

Table 1: Diastereomer Separation Techniques in Analogous Compounds

Compound Separation Method Diastereomer Ratio Reference
HIF-2α inhibitor PT2977 Silica gel chromatography 3:1 (cis:trans)
SN38 derivatives Chiral HPLC 1:1 to 4:1
Amphidinolides T1/T4 Crystallization Single diastereomer

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